Kathon 886

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

what is Kathon 886 MW biocide

Technical Specifications

| Specification | Details |

|---|---|

| Product Type | Biocides (Isothiazolinone-based) [1] |

| Delivery Form | Solution in water [1] [2] |

| Appearance | Colorless to light yellow liquid [2] |

| CAS Number | 55965-84-9 [1] [2] [3] |

| Active Ingredients | Mixture of Methylchloroisothiazolinone (CIT) and Methylisothiazolinone (MIT) [3] |

| Active Ingredient Concentration | 14% to 14.5% (in water) [2] [4] |

| Density | ~1.19 g/cm³ [2] |

| Molecular Formula | C₈H₉ClN₂O₂S₂ [2] [3] |

| Molecular Weight | 264.75 g/mol [2] [3] |

Efficacy Data & Application Guidelines

| Aspect | Details |

|---|---|

| Effective Against | Bacteria (including odor-causing and some Mycobacterium strains), fungi (mold and yeast), endotoxin-producing bacteria [4]. |

| Typical Use Concentration (Active Ingredient) | 10 - 17 ppm for maintenance; 6.25 - 25 ppm for eradication in fouled systems [4]. |

| Key Efficacy Findings | 7-20 ppm a.i. prevented growth of Mycobacterium chelonae; 9 ppm a.i. provided complete kill of 10³ bacteria/ml in a soluble oil fluid [4]. |

| Contact Time | Metabolic inhibition within minutes; cell death within 24-48 hours [4]. |

| Stability | Retains efficacy for 1-4 weeks; stable up to 60°C (140°F) and pH 9.2 [4]. |

Mechanism of Action

Kathon 886 MW functions through a rapid, two-step mechanism that disrupts core cellular functions in microorganisms [4].

Figure 1: The two-step mechanistic pathway of this compound MW leading to microbial cell death.

Experimental & Application Protocols

Efficacy Testing Against Mycobacteria

A controlled laboratory study evaluated this compound MW performance against Mycobacterium chelonae (ATCC 14472) [4]:

- Test System: Dilute and full-strength nutrient broth.

- Inoculum Level: ~10⁶ CFU/ml of the Mycobacterium isolate.

- Treatment: this compound MW at 7-20 ppm active ingredient.

- Result: Complete prevention of growth was observed.

Eradication Study in Metalworking Fluid

Another study demonstrated the biocides efficacy in a soluble oil fluid [4]:

- Initial Contamination: 10³ bacteria/ml.

- Treatment: this compound MW at 9 ppm active ingredient.

- Result: The concentration was sufficient to provide complete kill of the bacterial population.

Standard Application Guidelines

- Metalworking Fluid Preservation: For a non-fouled system, use 2.7 fluid ounces per 1,000 gallons of emulsion every 4 weeks. For a fouled system, an initial dose of 5.4-12.8 fl oz per 1,000 gallons is recommended [4].

- Metal Cleaning Fluid Preservation: Final use-dilution should contain 44 to 147 ppm (as supplied) or 6.25 to 25 ppm active isothiazolones [4].

Stability & Compatibility Notes

The antimicrobial efficacy of this compound MW can be influenced by system conditions [4]:

- Stability Boosters: Addition of copper (inorganic/organic) can improve stability; biosurfactants or chelants like EDTA may boost efficacy in challenging systems.

- Compatibility Testing: Laboratory or pilot tests are recommended prior to commercial use due to variations in coolant formulations [4].

References

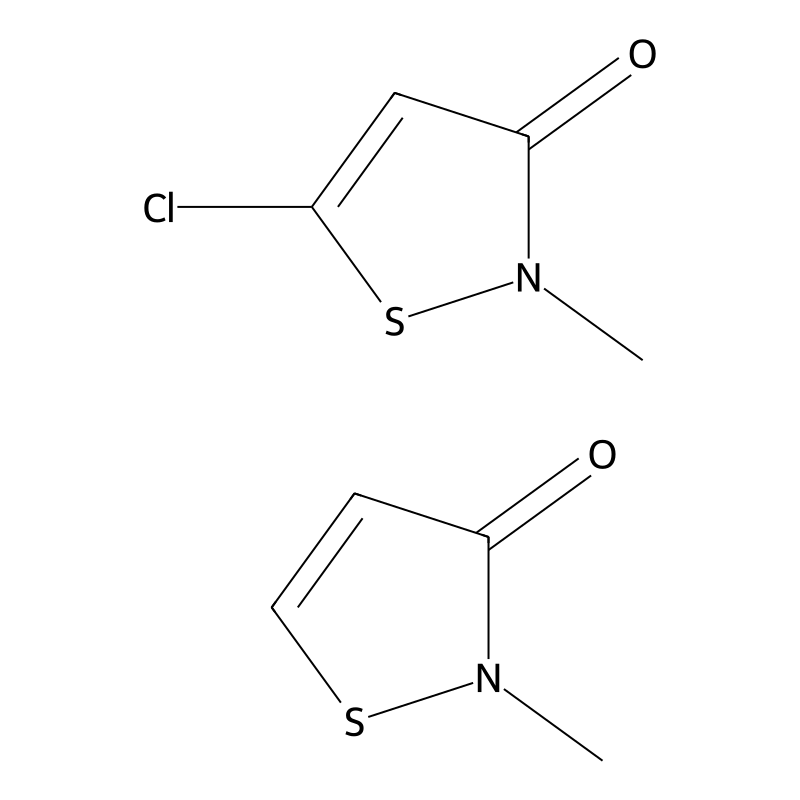

Comprehensive Technical Guide: 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one Mixture (CMIT/MIT)

Introduction and Chemical Fundamentals

The mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) represents a highly effective broad-spectrum biocide system widely utilized in consumer products, industrial applications, and cosmetics. Commonly referred to as Kathon in commercial formulations, this mixture typically combines these two isothiazolinone derivatives in a 3:1 ratio (CMIT:MIT) to maximize biocidal efficacy while maintaining product preservation [1] [2]. These compounds belong to the isothiazolinone class of heterocycles, characterized by an N-S bond in their central ring structure that confers exceptional reactivity with thiol groups in microbial proteins, thereby enabling potent antimicrobial activity [3]. First introduced in cosmetic applications during the 1970s, CMIT/MIT mixtures have since expanded into diverse applications including personal care products, household cleaners, industrial cooling systems, paints, and adhesives [1]. The electrophilic nature of these compounds, driven by the electron-deficient carbon in the isothiazolinone ring, facilitates nucleophilic attacks on biological macromolecules, making them effective against gram-positive and gram-negative bacteria, yeast, and fungi [3] [1].

Despite their widespread commercial utilization, significant safety concerns have emerged regarding CMIT/MIT mixtures. Epidemiological investigations have established links between CMIT/MIT exposure and serious health conditions, including humidifier-associated lung injury (HDLI) characterized by interstitial pneumonitis and widespread lung fibrosis [3]. Additionally, these compounds have been identified as potent contact allergens, with the American Contact Dermatitis Society naming methylisothiazolinone "contact allergen of the year" in 2013 [2]. Recent toxicological research has further revealed potential neurotoxic effects through activation of MAPK signaling pathways and induction of oxidative stress in neuronal cells [4]. These health concerns have prompted stringent regulatory actions across various jurisdictions, including concentration limitations in cosmetic products and mandated warning labels [1] [2].

Table 1: Fundamental Chemical Properties of CMIT and MIT

| Property | CMIT | MIT |

|---|---|---|

| Chemical Name (IUPAC) | 5-Chloro-2-methyl-1,2-thiazol-3(2H)-one | 2-Methyl-1,2-thiazol-3(2H)-one |

| CAS Registry Number | 26172-55-4 | 2682-20-4 |

| Molecular Formula | C₄H₄ClNOS | C₄H₅NOS |

| Molecular Weight | 149.59 g·mol⁻¹ | 115.1 g·mol⁻¹ |

| Physical Appearance | White solid | White solid |

| Melting Point | 52 °C | Not specified |

| Density | 1.02 g/cm³ | Not specified |

| Water Solubility | Miscible | Not specified |

| Primary Hazards | H300, H301, H310, H311, H314, H317, H330, H331, H335, H410 | H301, H311, H314, H317, H330, H410 |

Analytical Methodologies for Quantification

HPLC-UV Analysis Protocol

The quantification of CMIT and MIT in consumer products employs high-performance liquid chromatography with UV detection (HPLC-UV) as the primary analytical methodology. A validated method meeting international standards (ISO 5725 and EU cosmetic regulations) utilizes an isocratic elution system with a mobile phase consisting of acetic acid and methanol in an 80:20 (v/v) ratio [5]. The analytical procedure involves injecting 10 µL of the prepared sample into the HPLC system maintained at a flow rate of 1 mL/min, with UV detection optimized at 274 nm wavelength. This method demonstrates excellent performance characteristics with recoveries between 90-106%, repeatability limit (r) of 0.2%, intermediate precision limit (R) of 2%, and correlation coefficient (R²) of 0.9996, indicating exceptional linearity across the calibration range [5]. The measurement uncertainty was determined to be C ± 0.4% for methylisothiazolinone and C ± 0.03% for methylchloroisothiazolinone, providing sufficient sensitivity for regulatory compliance monitoring and research applications.

Sample Preparation Techniques

Effective extraction of CMIT and MIT from complex matrices such as cosmetic products requires optimized sample preparation methodologies. For analysis of leave-on baby wet wipes, researchers have employed multiple extraction techniques including ultrasonication, solid-phase extraction (SPE), and liquid-liquid extraction to isolate the target analytes from the product matrix [5]. In environmental and air sampling applications, CMIT/MIT released in aqueous aerosols from humidifiers or air fresheners is typically collected using serial impingers containing deionized water, which effectively captures the water-soluble biocides from the air stream [3] [6]. Following collection, the aqueous samples undergo concentration using a cosolvent evaporation method with methanol, achieving recovery efficiencies of 35.5% for CMIT and 77.9% for MIT [3]. These differential recovery rates highlight the importance of employing matrix-matched calibration standards and accounting for compound-specific extraction efficiencies when quantifying CMIT/MIT mixtures in environmental or product samples.

Toxicological Profiles and Mechanisms

Cellular and Molecular Mechanisms of Toxicity

The toxicological effects of CMIT/MIT mixtures manifest through multiple interconnected biological pathways, with oxidative stress representing a central mechanism. Exposure to CMIT/MIT (3:1 ratio) at concentrations ranging from 12.5 to 50 μM for 24 hours in SH-SY5Y human neuroblastoma cells demonstrated dose-dependent cytotoxicity, characterized by significantly reduced cellular proliferation in MTT assays and increased lactate dehydrogenase (LDH) release, indicating membrane damage [4]. At the molecular level, CMIT/MIT exposure induces lipid peroxidation and depletes physiological antioxidant defense systems, triggering activation of the Nrf-2/HO-1 signaling pathway as a compensatory cellular stress response [4]. Additionally, CMIT/MIT exposure significantly increases the release of proinflammatory cytokines, including IL-1β, IL-6, and TNF-α, establishing an inflammatory microenvironment that contributes to tissue damage and cellular dysfunction [4].

The neurotoxic potential of CMIT/MIT mixtures involves specific activation of mitogen-activated protein kinase (MAPK) signaling pathways. Western blot analyses have demonstrated that CMIT/MIT exposure increases phosphorylation of ERK1/2, p38, and JNK1/2 proteins in a dose-dependent manner [4]. These activated MAPK pathways subsequently regulate critical cellular processes including cell cycle progression through modulation of p53 and p21 expression and initiation of apoptotic cascades via Bax/Bcl-2 pathway dysregulation [4]. The resulting neuronal damage and accelerated aging processes provide mechanistic explanations for the observed neurotoxic effects associated with CMIT/MIT exposure in experimental models.

Figure 1: CMIT/MIT Toxicity Signaling Pathways

Respiratory and Dermal Toxicity

Inhalation exposure to CMIT/MIT mixtures presents significant respiratory hazards, as demonstrated by both epidemiological studies and controlled chamber experiments. Epidemiological investigations have established that CMIT/MIT used in humidifier disinfectants resulted in humidifier-associated lung injury (HDLI), with clinical manifestations including interstitial pneumonitis and widespread lung fibrosis [3]. Animal inhalation studies conducted in accordance with standardized protocols have revealed that CMIT/MIT exposure causes decreased weight gain and pulmonary hemorrhages in rats, with a combined LC₅₀ of 110 mg/m³ during 4-hour exposure periods [6]. Health Canada's risk assessment further identified rhinitis in the nasal cavity as a sensitive endpoint following subchronic inhalation exposure, establishing a no observed adverse effect level (NOAEL) of 0.34 mg/m³ for respiratory effects [6].

Dermal toxicity of CMIT/MIT mixtures primarily manifests as allergic contact dermatitis, with the prevalence of sensitivity reactions showing a dramatic increase in recent years [2]. The North American Contact Dermatitis Group identified methylisothiazolinone as responsible for 10.9% positive reactions in patch testing of nearly 5,000 contact dermatitis patients, ranking it as the third most common contact allergen [2]. Cases of photoaggravated allergic contact dermatitis have also been reported, where skin lesions worsen following sun exposure [1]. In pure forms or high concentrations, methylchloroisothiazolinone functions as a potent skin and membrane irritant capable of causing chemical burns, necessitating strict concentration controls in consumer products [1].

Table 2: Quantitative Toxicity Parameters for CMIT/MIT Mixture

| Toxicity Endpoint | Experimental System | Exposure Conditions | Result Value |

|---|---|---|---|

| Cytotoxicity (MTT assay) | SH-SY5Y neuroblastoma cells | 0-50 μM, 24 hours | Dose-dependent reduction |

| LDH Release | SH-SY5Y neuroblastoma cells | 0-50 μM, 24 hours | Dose-dependent increase |

| Acute Inhalation Toxicity (LC₅₀) | Rats | 4-hour exposure | 110 mg/m³ |

| Subchronic Inhalation (NOAEL) | Rats | 90-day exposure | 0.34 mg/m³ |

| Contact Allergy | Human patch testing | Diagnostic testing | 10.9% positive reactions |

| Environmental Persistence | Hydrolysis half-life | pH 7, 25°C | >30 days |

Regulatory Guidelines and Restrictions

Global regulatory agencies have established stringent concentration limits for CMIT/MIT mixtures in consumer products, particularly cosmetics and personal care items, based on extensive safety evaluations. The United States Food and Drug Administration mandates a maximum authorized concentration of 15 ppm (0.0015%) for the 3:1 CMIT/MIT mixture in rinse-off products [1]. Similarly, Health Canada prohibits the use of methylchloroisothiazolinone alone and permits it only in combination with methylisothiazolinone in rinse-off products, with the total combination concentration not exceeding 15 ppm [1]. The European Commission, through Commission Regulation (EU) 2016/1198, has implemented even more restrictive measures, banning methylisothiazolinone entirely in leave-on products (skin creams and lotions) effective February 12, 2017, and limiting it to 0.0015% (15 ppm) in rinse-off products as of January 27, 2018 [2].

These regulatory decisions reflect evolving understanding of the sensitization potential and health risks associated with CMIT/MIT exposure. The European Commission Scientific Committee on Consumer Safety noted that the dramatic rise in reported cases of contact allergy to methylisothiazolinone was "unprecedented in Europe" and attributed primarily to increasing consumer exposure from cosmetic products [2]. Beyond cosmetic applications, regulatory attention has expanded to include household products, paints, and occupational settings where CMIT/MIT exposure may occur [2]. The Environmental Protection Agency in the United States classifies methylisothiazolinone as moderately toxic by oral and inhalation routes, but highly acutely toxic when applied dermally or to the eye, with corrosive properties necessitating appropriate handling precautions [2].

Environmental Fate and Exposure Assessment

Stability and Transformation Pathways

The environmental fate of CMIT/MIT mixtures involves complex transformation pathways influenced by environmental parameters including pH, light exposure, and atmospheric conditions. Stability studies indicate that CMIT and MIT demonstrate remarkable persistence in aqueous solutions under typical environmental conditions, with no significant hydrolysis or photolysis observed over 30 days at neutral pH [6]. However, under alkaline conditions (pH ≥ 9), CMI undergoes measurable hydrolysis with rate constants of approximately 0.038 d⁻¹ [6]. Phototransformation rates for both compounds remain significantly slower than hydrolysis across the pH range of 4-9, indicating that chemical degradation rather than photolysis represents the primary transformation pathway under most environmental conditions [6]. The electrophilic nature of CMIT/MIT suggests potential reaction with nucleophilic compounds in environmental matrices, particularly thiol-containing substances such as glutathione, which may contribute to their degradation in biological systems [3].

Chamber studies simulating real-world use conditions provide critical insights into the atmospheric behavior of CMIT/MIT mixtures. Experiments conducted at varying air change rates (0.3, 0.5, and 1.0 h⁻¹) demonstrated that the estimated air concentration of CMIT/MIT increased linearly with emission rate but remained independent of air change rates [3]. This counterintuitive relationship indicates that the removal rate of CMIT/MIT via chemical reactions exceeds removal by ventilation, highlighting the significance of homogeneous and heterogeneous chemical reactions in determining actual exposure concentrations [3]. These findings have important implications for risk assessment models, which must account for reactive pollutant behavior rather than assuming conservative (non-reactive) chemical persistence in indoor environments.

Exposure Assessment and Risk Characterization

Inhalation exposure assessment for CMIT/MIT mixtures requires sophisticated modeling approaches that incorporate time-dependent concentration changes in consumer products and corresponding air concentrations. Traditional tiered risk assessment approaches, such as those implemented in the ConsExpo model, typically assume constant weight fractions of active ingredients, potentially overestimating exposure for reactive compounds like CMIT/MIT [6]. Advanced mass balance models that account for simultaneous evaporation and chemical transformation provide more accurate exposure predictions for volatile and semi-volatile compounds in indoor environments [6]. For liquid air fresheners containing CMIT/MIT, such models demonstrate that the actual inhalation exposure may be substantially lower than predicted by conservative models due to concurrent degradation processes occurring during product use.

Epidemiological evidence supports concerns regarding inhalation exposure to CMIT/MIT mixtures. The documented cases of humidifier-associated lung injury in Korea linked to CMIT/MIT exposure underscore the potential for severe respiratory effects when these biocides are dispersed in aerosol form [3] [6]. While most documented cases were associated with polyhexamethylene guanidine (PHMG) exposure, epidemiological investigations have not excluded Kathon (CMIT/MIT) as a potential risk factor for these fatal respiratory diseases [6]. These findings highlight the necessity of comprehensive risk assessment that considers specific product use scenarios, including humidifiers and aerosolizing devices that may facilitate respiratory exposure to these biocides.

Figure 2: CMIT/MIT Exposure Pathways and Fate Processes

Conclusion

References

- 1. Methylchloroisothiazolinone [en.wikipedia.org]

- 2. Methylisothiazolinone [en.wikipedia.org]

- 3. 2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the ... [pmc.ncbi.nlm.nih.gov]

- 4. Biocide mixture (CMIT/MIT) induces neurotoxicity through ... [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Methylisothiazolinone and ... [pubmed.ncbi.nlm.nih.gov]

- 6. The fate of two isothiazolinone biocides, 5-chloro-2- ... [sciencedirect.com]

Kathon 886 mechanism of action biocides

Biochemical Mechanism of Action

Kathon 886's primary active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) and 2-methyl-4-isothiazolin-3-one (MI), act through a progressive, two-stage mechanism culminating in cell death [1].

| Physiological Activity Inhibited | Key Enzymes Targeted | Cellular Consequence | Timeline of Effect |

|---|---|---|---|

| Respiration (Oxygen consumption) | Alpha-ketoglutarate, pyruvate, and succinate dehydrogenases (Krebs cycle) | Disruption of central metabolic pathways | Growth inhibition within minutes [1] |

| Energy Generation (ATP synthesis) | NADH dehydrogenase | Halting of energy production | |

| Growth (Assimilation) | Lactate dehydrogenase (nutrient metabolism) | Cessation of cell growth and replication | |

| Cell Viability | Multiple pathways leading to loss of protein thiols | Production of free radicals and cell death | Loss of viability after several hours [1] |

The following diagram illustrates this sequential mechanism:

Experimental Evidence & Efficacy Data

The proposed mechanism is supported by experimental data demonstrating this compound's efficacy against various microorganisms.

Protocol for Evaluating Biocidal Efficacy in Metalworking Fluid

One study detailed a suspension test to determine the minimum inhibitory concentration (MIC) and log reduction of viable cells [2].

- Test Organisms: Mycobacterium immunogenum and Pseudomonas fluorescens, representing occupational health concerns in metalworking fluids [2].

- Culture Conditions: Organisms were grown to exponential phase in broth to a density of ~10^8 CFU/mL [2].

- Test Matrix: A filter-sterilized, commercial synthetic metalworking fluid at 5% concentration; saline was used as a control matrix [2].

- Treatment: 1 mL of microbial suspension was treated with this compound at various final concentrations and contact times [2].

- Viability Assessment: Survival was determined by spread-plating 100 µL aliquots on Middlebrook agar. Plates for M. immunogenum were incubated at 37°C for 120 hours, and for P. fluorescens at 25°C for 24 hours. Log reductions were calculated from viable counts [2].

The experimental workflow for this protocol is summarized below:

Quantitative Efficacy Findings

Experimental results show this compound is effective at low concentrations, though efficacy varies by organism and environment.

| Microorganism | Matrix | Effective Concentration & Contact Time | Observed Effect | Reference |

|---|---|---|---|---|

| Mycobacterium immunogenum | Saline | 10,000 ppm, 15 min | ≥8-log reduction | [2] |

| Mycobacterium immunogenum | Metalworking Fluid (MWF) | 10,000 ppm, 15 min | ≥8-log reduction | [2] |

| Pseudomonas fluorescens | Not Specified | 540 ppm active ingredient | Inactivation | [3] |

| Mycobacterium immunogenum | Not Specified | 600-900 ppm active ingredient | Effective control | [3] |

| General Bacteria & Fungi | Metalworking Fluids | 5 to 75 ppm active ingredient | Effective control in use-dilution fluid | [1] |

Toxicity, Mutagenicity, and Resistance

- Mutagenicity: A key study found that the mutagenic activity of Kathon formulations in Salmonella typhimurium TA100 is primarily attributed to the MCI component and a dichlorinated byproduct, while MI itself was non-mutagenic [4].

- Resistance Development: Laboratory studies show that repeated subculturing of Pseudomonas aeruginosa in sublethal concentrations of this compound can select for populations with higher resistance levels. Under-dosing and specific dosing regimens can influence this resistance development [3].

The experimental data confirms this compound is a potent biocide with a well-defined mechanism. When designing experiments, please note that its efficacy can be influenced by the matrix and microbial resistance is a potential concern with improper use.

References

Kathon 886 chemical composition and inert ingredients

Physical and Chemical Properties

For identification and handling purposes, the typical physical properties of Kathon 886 MW are as follows [1] [2]:

| Property | Specification |

|---|---|

| Appearance | Amber to gold, slightly viscous liquid |

| Odor | Mild, aromatic |

| Specific Gravity (at 25°C) | 1.29 |

| Density | 10.8 lb/gal |

| pH (as supplied) | 1 to 3 |

| Viscosity (at 25°C) | 16 cps |

Its solubility profile is broad, being soluble in water, methanol, ethanol, isopropyl alcohol, and acetic acid, but insoluble in acetone [1] [2]. The product is stable for at least one year at ambient temperatures and performs best in a pH range of 3.0 to 9.2 in the end-use fluid, with enhanced stability at lower pH levels [1] [2].

Mechanism of Action

This compound MW acts as a broad-spectrum biocide through a rapid, two-step mechanism that disrupts core cellular functions in microorganisms [1] [3]:

- Growth Inhibition: Within minutes of application, the active ingredients disrupt central metabolic pathways. They specifically inhibit key enzymes involved in the Krebs cycle (such as dehydrogenases for alpha-ketoglutarate, pyruvate, and succinate), nutrient metabolism (lactate dehydrogenase), and energy generation (NADH dehydrogenase) [1] [3]. This swiftly halts cellular respiration, ATP synthesis, and growth.

- Cell Death: Following metabolic disruption, cell death occurs over several hours. This results from the progressive loss of protein thiols within the cell and the production of free radicals due to disrupted metabolism [1] [3].

The diagram below illustrates this sequential mechanism of action.

Efficacy and Experimental Considerations

This compound MW is effective against a wide range of bacteria and fungi in metalworking fluids, synthetic coolants, and other water-based industrial fluids [1] [3] [2].

- Dosage Information: The recommended dosage varies depending on the system's condition [1] [3]:

- Initial Dose for Fouled Systems: 25 to 75 ppm active ingredient (a.i.).

- Maintenance Dose for Clean Systems: 5 to 30 ppm a.i., typically applied every 3-4 weeks.

- Efficacy Against Challenging Microorganisms: Laboratory studies indicate the biocide is effective against specific problem-causing microbes, including Mycobacterium chelonae, with prevention of growth observed at 7-20 ppm a.i. [3]. Its mode of action, which does not rely on cell lysis, also suggests it may minimize the release of endotoxins from gram-negative bacteria [3].

For researchers, it is critical to conduct compatibility pre-testing due to the wide variation in fluid formulations. Certain components can degrade this compound MW, reducing its efficacy [1] [2]:

- Avoid: Sodium Omadine, Triadine 10, and mercaptans (e.g., mercaptobenzothiazole).

- Minimize: High levels of diethanolamine (DEA); using triethanolamine (TEA) or monoethanolamine (MEA) is preferred.

- Manage pH: Do not add highly basic additives (pH 10-12) immediately before or after adding the biocide.

Safety and Handling Protocols

Safety data from the search results indicates that this compound MW is a hazardous chemical with acute toxicity. The acute oral LD₅₀ is 53 mg/kg in rats and 60 mg/kg in mice, with toxic effects including somnolence, ataxia, and respiratory depression [4]. It is essential to follow all safety protocols on the product label and Material Safety Data Sheet (MSDS) [1] [2].

Key handling practices include [1] [2]:

- Using a metering pump for direct addition to the sump.

- Triple-rinsing empty containers before disposal.

- Posting safety information and deactivation protocols near the handling area.

References

Chemistry and Structural Profiles of Common Isothiazolinones

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and ... [pmc.ncbi.nlm.nih.gov]

- 2. Isothiazolinone biocides as aromatase inhibitors [sciencedirect.com]

- 3. [PDF] The Mechanism of Action of Isothiazolone Biocides [semanticscholar.org]

- 4. : Chemistry, Biological, and Toxicity... Isothiazolinone Biocides [bohrium.com]

- 5. CMIT MIT | Disinfectant Isothiazolinone Water Treatment [hoochemtec.com]

- 6. Isothiazolinones as preservatives: physicochemical ... [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorination of isothiazolinone : kinetics, reactive... | CoLab biocides [colab.ws]

Kathon 886 solubility in water and common solvents

Solubility and Physical Properties

Kathon 886 MW is supplied as a liquid solution in water, typically with a 14-14.5% concentration of active ingredients [1] [2] [3]. The table below summarizes its solubility profile and key physical properties:

| Property | Description / Value |

|---|---|

| Physical Form | Amber to gold, slightly viscous liquid [2] [4] |

| Active Ingredients | 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT, 10.4%) and 2-methyl-4-isothiazolin-3-one (MIT, 3.7%) [4] [5] |

| Solubility in Water | Highly soluble / miscible [6] [4] |

| Other Soluble Solvents | Methanol, Ethanol, Isopropyl alcohol, Acetic acid, n-Butanol (3.5 parts) [4] |

| Insoluble Solvents | Acetone [4] |

| Specific Gravity @ 25°C | 1.19 - 1.29 g/cm³ [1] [4] |

| pH (as supplied) | 1 to 3 [4] |

Stability and Experimental Considerations

For researchers, the chemical stability of this compound under various conditions is a critical experimental parameter.

| Factor | Stability Condition |

|---|---|

| pH Stability | Stable in range of 3.0 to 9.2; stability and performance improve at lower pH [4] [5]. |

| Temperature Stability | Stable for at least one year at ambient temperatures and six months at 50°C [4]. |

| Incompatibilities | Degradation can occur with highly basic additives, high levels of diethanolamine (DEA), and mercaptans [4]. |

The following diagram illustrates the key factors affecting this compound's stability and the resulting experimental considerations for its use:

Research Use & Safety Information

The available data has specific implications for scientific research:

- Research Use Only: Commercial sources specify that their products are "for research use only" and are controlled substances not for human use [1] [7].

- Handling Precautions: The active ingredients are hazardous. Safety data indicates hazards including acute toxicity, skin corrosion, and serious eye damage [7] [6]. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).

- Antimicrobial Mechanism: The biocide rapidly inhibits microbial growth by disrupting key metabolic enzymes and pathways, with cell death resulting from progressive loss of protein thiols [5].

How to Find More Detailed Protocols

The search results lack specific, step-by-step laboratory procedures for testing this compound's solubility. To acquire this, you can:

- Consult Official Manufacturers: Directly contact technical support from manufacturers like LANXESS (the current producer of this compound MW) for in-depth technical dossiers and application notes [2].

- Search Scientific Databases: Use specialized databases like ACS Publications, ScienceDirect, or SpringerLink to find peer-reviewed journal articles that detail experimental methods using this specific biocide.

I hope this structured technical data provides a solid foundation for your work. Would you like me to attempt a new search focusing on specific standardized laboratory test methods, perhaps from ASTM International or similar bodies?

References

- 1. Kathon 886MW (14.5% in water) | Biocide [medchemexpress.com]

- 2. KATHON® 886 MW [lanxess.com]

- 3. Castrol this compound MW 15B2C3 44.00 lb Pail Specialty ... [evolubesupply.com]

- 4. This compound | [atamankimya.com]

- 5. This compound MW - Ataman Kimya [atamanchemicals.com]

- 6. Methylchloroisothiazolinone [en.wikipedia.org]

- 7. 55965-84-9 | Kathon 886MW 14.5% in water [chemscene.com]

Comprehensive Application Notes and Protocols: Kathon 886 MW Microbicide in Metalworking Fluids Using Metering Pump Systems

Introduction to Kathon 886 MW Microbicide

This compound MW is a broad-spectrum antimicrobial agent specifically formulated for microbial control in metalworking fluid systems. This isothiazolinone-based biocide contains two active compounds: 5-chloro-2-methyl-4-isothiazolin-3-one (10.4%) and 2-methyl-4-isothiazolin-3-one (3.7%), yielding a total active ingredient content of 14.1% in an aqueous solution stabilized with magnesium salts [1] [2]. The product exhibits exceptional efficacy against bacteria, fungi, and yeast that commonly contaminate metalworking fluids, including problematic microorganisms such as Mycobacterium species and endotoxin-producing bacteria [3] [2]. Its mechanism of action involves rapid disruption of microbial metabolism through inhibition of key enzymes in the Krebs cycle (α-ketoglutarate, pyruvate, and succinate dehydrogenase) and electron transport chain, leading to immediate cessation of cellular respiration and eventual cell death [1].

The regulatory status of this compound MW includes EPA registration (Number 707-129) originally granted in 1977 for metalworking fluids and subsequently expanded in 1986 to include metal cleaners and water-based hydraulic fluids [1] [4]. Its formulation advantages include formaldehyde-free chemistry, water solubility, low foam potential, and stability across a wide pH range (3.0-9.2), making it particularly suitable for complex metalworking operations involving ferrous and aluminum materials [1] [2]. For researchers and industrial scientists implementing biocide programs, understanding the proper application methodology, particularly through precision metering systems, is critical to achieving optimal microbial control while maintaining operational efficiency and cost-effectiveness.

Product Specifications and Physical Properties

Table 1: Chemical Composition and Physical Properties of this compound MW

| Parameter | Specification | Reference |

|---|

| Active Ingredients | 5-chloro-2-methyl-4-isothiazolin-3-one: 10.4% 2-methyl-4-isothiazolin-3-one: 3.7% Total Active Ingredients: 14.1% | [1] [2] | | Inert Ingredients | Magnesium ion: 4.2-5.5% Water: to 100% | [1] [2] | | Appearance | Amber to gold, slightly viscous liquid | [1] [2] | | Odor | Mild, aromatic | [1] [2] | | Specific Gravity (@ 25°C) | 1.29 | [1] [2] | | Density | 10.8 lb/gal | [1] [2] | | pH (as supplied) | 1-3 | [1] [2] | | Viscosity (@ 25°C) | 16 cps | [1] [2] | | Solubility | Soluble in water, methanol, ethanol, isopropyl alcohol, acetic acid, n-butanol (3.5 parts); insoluble in acetone | [1] [2] | | Stability | Stable for ≥1 year at ambient temperatures; ≥6 months at 50°C | [2] |

Dosing Protocols and Application Guidelines

Systematic Dosing Strategy

Implementation of an effective this compound MW treatment program requires a systematic approach based on the current microbial contamination status of the metalworking fluid system. The dosing protocol is bifurcated into initial treatment for fouled systems and maintenance dosing for systems under control [1] [2]. For grossly contaminated systems exhibiting noticeable issues such as foul odors, emulsion instability, or visible microbial growth, an initial dose of 5.4-12.8 fluid ounces (0.46-1.1 pounds) per 1,000 gallons of fluid is recommended, equivalent to 25-75 ppm active ingredient [2]. This should be followed by subsequent maintenance doses once control is established. For maintenance of non-fouled systems, a dose of 2.7-12.8 fluid ounces (0.23-1.1 pounds) per 1,000 gallons of emulsion every 4-12 weeks is effective, providing 5-30 ppm active ingredient [1] [2].

The dosing frequency and concentration range should be adjusted based on several system-specific factors, including the rate of preservative dilution with makeup fluid, the severity of contamination, the level of microbial control required, filtration effectiveness, and overall system design [2]. Higher dosage ranges and/or increased frequency of treatment may be necessary in systems with high water turnover, significant contamination challenges, or inefficient filtration. For metal cleaning fluid preservation, the recommended dosage is 44-147 ppm as supplied (6.25-25 ppm active isothiazolones) in the final use-dilution fluid, while water-based hydraulic fluids require 9-13 fluid ounces per 1,000 gallons every 8 weeks for maintenance [2].

Application Workflow

Table 2: Dosing Protocol Summary for this compound MW in Metalworking Fluids

| Application Scenario | Dosage (per 1,000 gallons) | Concentration (active ingredient) | Frequency | Notes | |--------------------------|--------------------------------|--------------------------------------|---------------|-----------| | Initial Treatment (Fouled Systems) | 5.4-12.8 fl oz (0.46-1.1 lbs) | 25-75 ppm | Once, until control achieved | For systems with noticeable microbial contamination | [2] | | Maintenance (Non-Fouled Systems) | 2.7-12.8 fl oz (0.23-1.1 lbs) | 5-30 ppm | Every 4-12 weeks | Adjust based on microbial monitoring results | [1] [2] | | Metal Cleaning Fluids | 5.6-22.6 fl oz (0.48-1.9 lbs) | 6.25-25 ppm | Every 3-4 weeks | For alkaline, acid, and emulsion-based cleaners | [2] | | Water-Based Hydraulic Fluids | 9-13 fl oz (0.76-1.1 lbs) | Not specified | Every 8 weeks | For high water-based hydraulic fluids and invert emulsions | [2] |

Metering Pump Selection and Configuration

Pump Technology Options

Metering pump selection is critical for the precise delivery of this compound MW microbicide to metalworking fluid systems. Based on the application requirements and the chemical properties of the biocide, several pump technologies are suitable [5]. For high-precision applications where consistent volume delivery is essential regardless of back pressure or fluid viscosity changes, true metering pumps are required. The two common pump types that guarantee fixed delivery volume over time and against varying back pressures are reciprocating diaphragm pumps (both piston and hydraulically actuated variants) and plunger pumps [5]. Reciprocating diaphragm pumps with mechanical diaphragms are suitable for metering pressures up to approximately 10 bar and flows of 1,000 L/hour, offering repeatable accuracies as low as 0.5% even at very low metering flow levels [5].

For applications where strict volume control is less critical, alternative pump technologies may be considered. Air Operated Double Diaphragm (AODD) pumps are commonly used in water treatment and chemical processing applications where flows are below 10 m³/hr and an accuracy of 3% is acceptable [5]. Peristaltic pumps offer another alternative, being simple, easy to regulate, chemically resistant, and relatively inexpensive; however, they require regular tube replacement due to elongation and hardening of the tube material, which affects delivery volume accuracy [5]. Gear pumps provide smooth flow and accurate control for lower volume applications but may experience performance alterations as gears wear and are affected by changes in pressure and fluid viscosity [5].

Pump Configuration Guidelines

Proper pump configuration ensures consistent biocide delivery and optimal performance. The metering pump should be equipped with appropriate control systems ranging from simple manual adjustment and timers to variable speed drives (0-5 mA signals) or full process control systems such as PROFIBUS [5]. The pump materials must be compatible with this compound MW, which is corrosive due to its low pH (1-3) and contains magnesium salts. Recommended wetted materials include stainless steel (for components) and PTFE or fluoropolymers for seals and diaphragms [1] [6]. Newdose D-type electromagnetic solenoid dosing pumps offer capacities of 1-55 L/h with pressures up to 20 bar and an accuracy of ±1%, while mechanical motor dosing pumps can handle higher capacities up to 6000 L/h [6].

The pump should be positioned correctly in the fluid system, preferably on the clean side of filters to maximize biocide longevity and effectiveness [1] [2]. However, if significant microbial populations are detected on the dirty side of filters, occasional addition to that area may be necessary. The injection point should be selected to ensure uniform dispersion throughout the system, typically directly into the metalworking fluid sump with adequate mixing [2]. The pump should never be used to apply this compound MW in a spray bottle application, and direct contact with high-temperature zones (above 60°C/140°F) should be avoided to prevent accelerated degradation of the active ingredients [2].

Compatibility and Stability Considerations

Chemical compatibility is a crucial factor when integrating this compound MW into metalworking fluid systems. The pH stability of the biocide is well-documented, remaining effective across a range of 3.0-9.2, with optimal performance and stability at lower pH values [1] [2]. For systems operating at pH greater than 9.5, preliminary testing to determine biological efficacy and chemical stability is strongly recommended before full implementation [2]. The presence of strongly alkaline additives (pH 10-12) can degrade the active ingredients; therefore, sufficient time (at least 30 minutes) should be allowed between additions of this compound MW and highly basic additives to the system [2].

Several specific incompatibilities have been identified that can compromise the effectiveness of this compound MW. Mercaptans, such as mercaptobenzothiazole, should be avoided in formulations containing this biocide [2]. Additionally, certain amine compounds can affect stability; minimizing levels of diethanolamine (DEA) is recommended, with preference for 99% triethanolamine (TEA) or monoethanolamine (MEA) at the lowest effective levels [2]. Other biocides may also demonstrate incompatibility; specifically, Sodium Omadine and Triadine 10 should not be used concurrently with this compound MW as they can degrade its effectiveness [2]. If additional fungicidal activity is required, Kathon 893 MW fungicide is completely compatible and can be used in combination [2].

Experimental Protocol for System Validation

Efficacy Testing Methodology

Pre-implementation validation of this compound MW in specific metalworking fluid formulations is essential due to variations in coolant compositions. The following protocol provides a standardized approach for evaluating biocide efficacy before full-scale implementation:

Sample Collection: Obtain representative samples of the metalworking fluid from the operational system, ensuring samples include both liquid phase and any biofilm present. Collect multiple samples from different points in the system, including the main reservoir, downstream of filters, and from stagnant areas if possible [2].

Baseline Microbial Assessment: Determine baseline microbial counts using standard microbiological methods. Perform serial dilutions (1:10) in sterile phosphate buffer, plate on appropriate media (Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi), and incubate at 30-35°C for 48-72 hours (bacteria) and 25-30°C for 5-7 days (fungi). Express results as colony-forming units per milliliter (CFU/mL) [2].

Dosing Regimen Simulation: Prepare test samples with this compound MW at the recommended concentrations (5-75 ppm active ingredient) and incubate at system operating temperature. Include an untreated control and a system fluid control with no biocide addition [1] [2].

Time-Kill Study: Assess microbial viability at predetermined intervals (0, 4, 24, 48, 168 hours) following biocide addition using both plate count methods and metabolic activity assays (such as oxygen consumption or dehydrogenase activity measurements) [1].

Data Analysis: Calculate log reduction values compared to the untreated control at each time point. Determine the minimum effective concentration and contact time required for at least a 3-log reduction (99.9%) in microbial viability [1].

Chemical Stability Assessment

Concurrent with efficacy testing, evaluate the chemical stability of this compound MW in the specific metalworking fluid formulation:

Accelerated Stability Testing: Prepare fluid samples with this compound MW at recommended use concentrations and store at elevated temperatures (40°C, 50°C) for 4-8 weeks, sampling weekly for active ingredient analysis [2].

Analytical Method: Employ high-performance liquid chromatography (HPLC) with UV detection to quantify both active components (5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one) throughout the stability study [1].

Compatibility Assessment: Evaluate fluid stability parameters including emulsion stability, pH, and lubricity before and after biocide addition to identify any adverse interactions [2].

Performance Monitoring and Troubleshooting

Microbial Monitoring Program

Routine microbial monitoring is essential for evaluating the effectiveness of the this compound MW treatment program and making necessary adjustments. Implement a comprehensive monitoring protocol that includes both weekly dip slide tests for rapid assessment and monthly thorough laboratory analysis for trend identification [2]. Key monitoring parameters should include total viable bacteria and fungi counts, pH tracking, and visual observations for signs of microbial contamination such as odor, discoloration, or loss of emulsion stability [1] [2].

Establish action thresholds that trigger response procedures, with bacterial counts exceeding 10⁶ CFU/mL and fungal counts above 10⁴ CFU/mL typically indicating the need for intervention [2]. Maintain detailed records of microbial counts, biocide addition dates and quantities, system parameters (pH, concentration, temperature), and any observed issues to identify patterns and optimize the treatment protocol over time.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues with this compound MW Application

| Problem | Potential Causes | Corrective Actions |

|---|

| Persistent Microbial Growth | Underdosing Incompatible chemicals Heavy biofilm accumulation | Increase dosage frequency/concentration Check for incompatible additives System cleaning and biofilm removal | [1] [2] | | Rapid pH Increase | Microbial activity Alkaline water source Overuse of alkaline additives | Verify biocide efficacy Adjust makeup water treatment Space biocide and additive addition | [1] [2] | | Fluid Instability | Chemical incompatibility Overdosing High temperature degradation | Review fluid formulation Verify dosing pump calibration Ensure temperature <60°C during addition | [2] | | Metering Pump Issues | Wear or clogging Incorrect calibration Control system error | Regular maintenance schedule Validate flow rate monthly Verify control signals and programming | [5] [6] |

Conclusion

Proper implementation of this compound MW microbicide through precision metering systems represents a scientifically validated approach to microbial control in metalworking fluid operations. The combination of appropriate product knowledge, systematic dosing protocols, properly selected metering equipment, and rigorous monitoring enables researchers and industrial scientists to maintain optimal fluid performance while extending sump life and reducing operational costs. The two-phase mechanism of this compound MW—rapid growth inhibition followed by progressive loss of cell viability—provides broad-spectrum protection against bacteria and fungi, including problematic microorganisms such as Mycobacterium [1] [3].

Critical success factors include adherence to recommended dosing guidelines, selection of compatible metering pump technology with appropriate materials of construction, vigilant monitoring of system parameters, and proactive troubleshooting when issues arise. Additionally, researchers should note that environmental conditions significantly impact product performance, with optimal efficacy observed at pH levels below 9.2 and temperatures below 60°C [1] [2]. By integrating these application notes and protocols into their microbial management programs, research and development professionals can maximize the performance of this compound MW while maintaining safe and efficient metalworking operations.

References

- 1. - Ataman Kimya this compound [atamanchemicals.com]

- 2. This compound | [atamankimya.com]

- 3. KATHON® 886 MW [lanxess.com]

- 4. -MW Biocide | SCL this compound [shop.sclubricants.com]

- 5. , Dosing injecting metering review | AxFlow pumps [axflow.com]

- 6. Diaphragm Dosing Manufacturer/Supplier China Metering Pump [newdosepump.com]

Comprehensive Application Notes and Protocols: Kathon 886 Minimum Inhibitory Concentration Against Bacteria and Fungi

Introduction to Kathon 886 MW Microbicide

This compound MW is a broad-spectrum antimicrobial agent widely used as a biocide and preservative in various industrial applications, particularly in metalworking fluids, personal care products, and water treatment systems. This chemical formulation belongs to the isothiazolinone class of biocides and has been extensively utilized for over four decades since its initial EPA registration in 1977. This compound exhibits potent activity against a diverse range of microorganisms, including bacteria, fungi, and yeast, making it particularly valuable for preventing microbial contamination in water-based systems where these organisms proliferate. The effectiveness of this compound against problematic microorganisms in industrial settings, including Mycobacterium species and endotoxin-producing bacteria, has established it as a preferred choice for microbial control in challenging environments where worker health and product preservation are significant concerns [1] [2].

The occupational health implications of microbial contamination in metalworking fluids have driven substantial research into biocidal efficacy. Microorganisms colonizing metalworking fluids have been implicated in various respiratory health hazards to machinists, including asthma, hypersensitivity pneumonitis, and other occupational respiratory illnesses. The ability of this compound to control high-risk microorganisms in these environments underscores its importance not only for product preservation but also for workplace safety. Understanding the minimum inhibitory concentrations of this compound against bacteria and fungi is therefore critical for researchers and industrial microbiologists tasked with developing effective contamination control strategies while balancing efficacy with environmental and safety considerations [3] [4].

Chemical Composition and Properties

Fundamental Chemical Characteristics

This compound MW is a chemical mixture comprising two primary active isothiazolinone compounds that synergistically provide broad-spectrum antimicrobial activity. The product is supplied as a 14% active liquid in water, with the remaining composition consisting of inert ingredients, including magnesium ions and water. The specific chemical composition follows a standardized formulation that has been consistently maintained across industrial applications, ensuring reproducible antimicrobial performance when used according to manufacturer specifications [1] [2].

Table 1: Chemical Composition of this compound MW

| Component | Concentration | Chemical Name |

|---|---|---|

| Active Ingredient 1 | 10.4% | 5-chloro-2-methyl-4-isothiazolin-3-one |

| Active Ingredient 2 | 3.7% | 2-methyl-4-isothiazolin-3-one |

| Total Active Ingredients | 14.1% (typical) | - |

| Inert Ingredients | Magnesium ion (4.2-5.5%) | Water to 100% |

Physicochemical Properties

The physical characteristics of this compound MW contribute significantly to its handling properties and application suitability. It appears as an amber to gold, slightly viscous liquid with a mild, aromatic odor. The formulation has a specific gravity of 1.29 at 25°C, equivalent to a density of 10.8 pounds per gallon, and a viscosity of 16 centipoise at 25°C. The product features a low pH range of 1-3 as supplied, which contributes to its stability during storage. The boiling and melting points are approximately 100°C and -33°C, respectively, with a vapor pressure of 0.1 mm Hg at 23°C. This compound MW demonstrates excellent solubility in water, methanol, ethanol, isopropyl alcohol, and acetic acid, but is insoluble in acetone, guiding appropriate formulation approaches and compatibility considerations [1] [2].

The stability profile of this compound is significantly influenced by environmental factors, particularly pH and temperature. The biocidal activity remains stable across a pH range of 3.0-9.2 in both water and metalworking fluid systems, with improved stability and performance observed at lower pH values. Manufacturers specifically recommend maintaining system pH below 9.2 for optimal performance, while systems with pH greater than 9.5 require preliminary efficacy and stability evaluation before implementation. The product demonstrates good thermal stability, remaining stable for at least one year at ambient temperatures and for six months at 50°C when stored properly in original containers protected from extreme conditions [1].

Mechanism of Action

This compound MW employs a two-step mechanism involving rapid growth inhibition followed by eventual loss of cell viability. The initial growth inhibition results from the rapid disruption of central metabolic pathways through inhibition of several specific enzymes, particularly dehydrogenases. The critical enzymes affected are associated with the Krebs cycle (inhibiting alpha-ketoglutarate, pyruvate, and succinate dehydrogenase), nutrient metabolism (disrupting lactate dehydrogenase), and energy generation (interfering with NADH dehydrogenase). The key physiological activities that are rapidly inhibited in microbial cells include respiration (oxygen consumption), energy generation (ATP synthesis), and growth (assimilation processes) [2].

The breadth of this compound's antimicrobial activity stems from the presence of these target enzymes across both aerobic and anaerobic microorganisms. The inhibition of cellular activity and growth occurs rapidly, typically within minutes of exposure, whereas cell death (cidal activity) manifests after several hours of contact. In general, higher biocide concentrations reduce the contact time required for complete microbial kill. The eventual cell death results from progressive loss of protein thiols in the cell through multiple pathways. As cell metabolism becomes disrupted, free radicals are generated that further contribute to cellular damage and death. This multi-target mechanism explains both the broad spectrum of activity of this compound MW biocide and the difficulty microorganisms face in developing resistance through mutation, as multiple genetic changes would be required to overcome its effects [2].

Diagram 1: Mechanism of Action of this compound MW illustrating the multistep process from initial enzyme inhibition to eventual cell death

Minimum Inhibitory Concentrations

Efficacy Against Bacterial Pathogens

The minimum inhibitory concentrations of this compound vary significantly depending on the target microorganisms, application matrix, and contact time. Research has demonstrated that this compound exhibits particularly strong efficacy against mycobacterial species, which are notably resistant to many biocidal agents due to their complex cell envelope structure. In comparative studies evaluating multiple biocides, this compound was significantly more effective against Mycobacterium immunogenum than formaldehyde-releasing biocides (Grotan and Bioban) or phenolic biocides (Preventol). The superior efficacy of this compound is especially pronounced at lower exposure times, with ≥8-log reduction observed at 10,000 ppm concentration with just 15 minutes exposure time, compared to ≤2-log reductions with other tested biocides under similar conditions [4].

Table 2: Minimum Inhibitory Concentrations of this compound Against Bacteria

| Bacterial Species | Matrix | Contact Time | MIC (ppm) | Log Reduction |

|---|---|---|---|---|

| Mycobacterium immunogenum | Synthetic MWF (5%) | 15 min | 10,000 | ≥8 |

| Mycobacterium immunogenum | Saline | 15 min | 10,000 | ≥8 |

| Mycobacterium immunogenum (mixed suspension) | Synthetic MWF (5%) | 15 min | 10,000 | ~4 |

| Pseudomonas fluorescens | Synthetic MWF (5%) | 15 min | ≤1,000 | ≥8 |

| Pseudomonas fluorescens | Saline | 15 min | ≤1,000 | ≥8 |

The efficacy profile of this compound demonstrates notable advantages against challenging microorganisms like mycobacteria. In studies comparing the susceptibility of Mycobacterium immunogenum and Pseudomonas fluorescens to various biocides, this compound was observed to be significantly (P < 0.0001) more effective at the lowest exposure time (15 minutes) with 10,000 ppm biocide concentration. Importantly, there was no significant (P = 0.5030) matrix effect (MWF versus saline) on Kathon biocidal activity toward M. immunogenum, although some variation in log reductions between matrices was observed. This consistent performance across different environments enhances its reliability in industrial applications where matrix compositions may vary [4].

Efficacy Against Fungal Species

This compound demonstrates broad-spectrum activity against fungal contaminants, although specific quantitative data for individual fungal species from the available literature is less comprehensive than for bacterial targets. The manufacturer reports that this compound MW is "very effective against bacteria and fungi" and recommends its use for controlling fungal contamination in metalworking fluids, where fungi can form large masses that clog filters and fluid lines, potentially leading to system shutdown. Fungal populations typically grow more slowly than bacteria but can cause significant operational problems through physical blockage of systems and generation of foul odors and corrosive metabolites [1].

The application rates recommended by the manufacturer for fungal control provide insight into effective concentrations. For maintenance of a non-fouled system in metalworking fluid applications, this compound MW is recommended at 2.7 fluid ounces per 1,000 gallons of emulsion every 4 weeks, or 2.7-12.8 fluid ounces per 1,000 gallons every 8-12 weeks. For noticeably fouled systems, an initial dose of 5.4-12.8 fluid ounces per 1,000 gallons is recommended, followed by subsequent maintenance dosages. These application rates translate to approximately 10 to 17 ppm active ingredient for maintenance control and 20-50 ppm active ingredient for initial treatment of contaminated systems, indicating the effective concentrations for fungal control in practical applications [1].

Table 3: Recommended Application Concentrations for Fungal Control

| Application Scenario | Dosage (per 1000 gallons) | Active Ingredient (ppm) | Treatment Frequency |

|---|---|---|---|

| Maintenance (non-fouled system) | 2.7 fl oz | ~10-15 | Every 4 weeks |

| Extended maintenance | 2.7-12.8 fl oz | 10-17 | Every 8-12 weeks |

| Fouled system (initial treatment) | 5.4-12.8 fl oz | 20-50 | Until control achieved |

| Heavy contamination | >12.8 fl oz | >50 | Custom frequency |

Experimental Protocols

Microplate AlamarBlue Assay (MABA) for MIC Determination

The Microplate AlamarBlue Assay provides a reliable method for determining minimum inhibitory concentrations of this compound against various microbial strains. This protocol adapts standardized methods with modifications specifically optimized for isothiazolinone biocides [5] [4].

Materials and Reagents:

- Test microorganisms (bacterial/fungal cultures in exponential growth phase)

- This compound MW stock solution (14% active ingredients)

- Middlebrook 7H9 broth (for mycobacteria) or appropriate culture medium

- AlamarBlue reagent (commercially available)

- Sterile 96-well microplates with lids

- Microplate reader capable of fluorescence detection (excitation 530 nm/emission 590 nm)

Procedure:

- Prepare well-dispersed cell inocula adjusted to an optical density (OD600) of 0.01 to 0.02 in appropriate culture medium.

- Make fresh serial dilutions of this compound stock solution in culture medium (without Tween 80 for mycobacteria) to achieve desired test concentrations.

- Add 100 μL of cell inoculum to each well of the microplate containing 100 μL of biocide dilution.

- Include appropriate controls: medium only, cells without biocide, biocide without cells.

- Incubate microplates overnight at optimal growth temperature (37°C for mycobacteria, 25-30°C for other bacteria/fungi) under shaking (300 rpm).

- Add 20-30 μL alamarBlue reagent to each well and continue incubation for 3-4 hours until control wells without biocide show color change from blue to pink.

- Measure fluorescence using a plate reader with top-reading mode (excitation 530 nm, emission 590 nm).

- Calculate MIC as the lowest biocide concentration that reduces fluorescence by more than 90% compared to cell-only controls.

Validation Notes:

- Ensure complete homogenization of cell suspensions before inoculation

- Include neutralizer controls to confirm cessation of biocide activity after incubation

- Perform each test in triplicate for statistical reliability

- Verify homogeneous distribution of the alamarBlue reagent before reading

Quantitative Suspension Test EN 14348

For evaluation of mycobactericidal activity in accordance with European Standard EN 14348, the following quantitative suspension test protocol is recommended [5]:

Test Preparation:

- Prepare cell suspensions from three agar plates according to EN specifications.

- Remove cell aggregates by grinding the suspension with a cooled, sterile agitate mortar at 4°C.

- Allow suspension to settle for 30 minutes, then adjust supernatant to 2 × 10^9 to 5 × 10^9 CFU/ml with sterile, purified water.

- Verify complete homogenization and cell integrity using fluorescence staining (LIVE/DEAD BacLight bacterial viability kit).

- Prepare disinfectant test solutions by diluting this compound in standardized hard water (CEN-HW; 300 ppm CaCO3) to 1.25-fold of desired final concentrations.

Test Performance:

- Conduct tests under both clean conditions (0.3% bovine serum albumin) and dirty conditions (additional organic load as specified).

- Combine 1 ml cell inoculum with 1 ml organic load and add to 8 ml disinfectant test solution.

- After specified contact times (5, 15, 30 minutes), remove 1 ml aliquots and transfer to 9 ml neutralizer solution.

- Prepare further decimal dilutions in neutralizer and spread doubly on appropriate agar plates.

- Perform conventional plate counting after incubation at optimal conditions.

- Calculate mycobactericidal activity as logarithmic reduction factor: RF = log N₀ - log Nₐ, where N₀ and Nₐ are CFU/ml before and after disinfectant exposure.

Neutralizer Formulation: The neutralizer solution should contain 3.0% (w/v) saponin, 1.0% (w/v) Tween 80, 0.5% (w/v) sodium thiosulfate, and 0.1% (w/v) histidine in 0.08 M phosphate buffer, pH 7.0, to effectively quench antimicrobial activity without affecting cell viability [5].

Diagram 2: Experimental workflow for MIC determination using the Microplate AlamarBlue Assay

Application Guidelines and Protocols

Metalworking Fluid Preservation

Preventive Maintenance Protocol: For maintenance of a non-fouled system, apply this compound MW at 2.7 fluid ounces (0.23 pounds) per 1,000 gallons of emulsion every 4 weeks. Alternatively, for extended treatment intervals, apply 2.7-12.8 fluid ounces (0.23-1.1 pounds) per 1,000 gallons every 8-12 weeks. The preservative should be dispensed into the use dilution of the metalworking fluid using a metering pump and uniformly dispersed throughout the system. For optimal performance, add this compound MW on the clean side of filters, though occasional addition to the dirty side may be necessary if significant microbial populations are detected there [1].

Corrective Treatment Protocol: For noticeably fouled systems, implement an initial dose of 5.4-12.8 fl oz (0.46-1.1 pounds) per 1,000 gallons of emulsion, followed by subsequent maintenance dosages based on the treatment intervals above. The required dosage and frequency may need adjustment depending on multiple factors, including the rate of dilution with makeup fluid, nature and severity of contamination, required control level, filtration effectiveness, and system design. Systems with heavy contamination or challenging design features (dead spots, difficult-to-clean areas) may require higher dosage ranges and/or increased treatment frequency [1].

General Best Practices

System Management:

- Know your system volume precisely and dose according to recommended use levels

- Minimize contamination by eliminating or reducing dead spots in fluid systems

- Disconnect unused portions of the system to prevent microbial reservoirs

- Avoid introducing contaminants by preventing trash from entering sumps

- Monitor microbial levels regularly using dip slides or molecular methods to guide treatment timing

Compatibility Considerations:

- Maintain system pH below 9.2 whenever possible, as stability and performance improve at lower pH

- Avoid adding highly basic additives (pH 10-12) immediately before or after this compound addition; allow at least 30 minutes between additions

- Minimize diethanolamine (DEA) levels in your system; substitute with 99% triethanolamine (TEA) or monoethanolamine (MEA) when possible

- Avoid mercaptans such as mercaptobenzothiazole, which may compromise efficacy

- Be aware of incompatible biocides - avoid using Sodium Omadine and Triadine 10 with this compound MW

Handling and Safety:

- Always triple rinse (or equivalent) empty containers to avoid incidental contact

- Post safety information and deactivation protocols near biocide handling areas

- Use appropriate personal protective equipment during handling, including gloves and eye protection

- Implement proper ventilation in areas where biocide is stored and handled [1] [2]

Regulatory and Safety Considerations

Hazard Classification and Handling

This compound MW carries several hazard classifications that require careful attention during handling and application. The product is classified as dangerous for acute aquatic toxicity (Category 1, H400), chronic aquatic toxicity (Category 1, H410), acute toxicity (Category 3, H301), skin sensitization (Category 1, H317), and specific organ toxicity after single exposure (Category 3, H331, H311). Additionally, it causes severe skin burns and eye damage (Category 1B, H314) and serious eye damage (Category 1, H318). In more severe classifications, it carries hazards for acute toxicity through dermal exposure (Category 2, H310) and inhalation (Category 2, H330) [6].

The precautionary statements for safe handling include multiple specific measures: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing), and multiple other specific precautions. The product requires proper personal protective equipment including chemical-resistant gloves, protective clothing, eye and face protection, and respiratory protection when ventilation is inadequate. Facilities using this compound should implement appropriate engineering controls such as adequate ventilation, enclosed processes, and local exhaust ventilation to minimize occupational exposure during handling and application [6].

Environmental and Regulatory Compliance

This compound MW is registered with the U.S. EPA under registration number 707-129, which authorizes its use in metalworking fluids, two-piece can manufacture, hot aluminum rolling, and general machinery of ferrous and aluminum materials. The registration was initially granted in 1977 and expanded in 1986 to include use in metal cleaners and water-based hydraulic fluids. Users must adhere to label instructions and all applicable local, state, and federal regulations when using this product. Special attention should be paid to disposal requirements for unused product and empty containers, with triple rinsing recommended for empty containers before disposal or recycling [1].

From an environmental perspective, this compound is effective at low use rates (10-17 ppm active ingredient) and is reported to be biodegradable, presenting a lower environmental burden compared to some alternative biocides. However, its classification as acutely toxic to aquatic life with long-lasting effects necessitates careful management to prevent environmental release. Facilities should implement containment measures to ensure that metalworking fluid effluent containing this compound does not enter waterways or drainage systems without appropriate treatment [1].

Conclusion

This compound MW represents a highly effective biocide option for controlling microbial contamination in industrial applications, particularly in metalworking fluids where problematic microorganisms like Mycobacterium immunogenum pose significant challenges. The comprehensive data presented in these application notes demonstrate its broad-spectrum efficacy against both bacterial and fungal contaminants, with particular strength against mycobacterial species that show resistance to many other biocidal agents. The unique mechanism of action targeting multiple enzymatic pathways explains both its effectiveness and the difficulty microorganisms face in developing resistance.

The experimental protocols and application guidelines provided herein offer researchers and industrial users science-based methodologies for determining minimum inhibitory concentrations and implementing effective treatment programs. When used according to recommended guidelines with appropriate attention to safety protocols, this compound provides reliable microbial control while addressing both operational requirements and occupational health concerns. Future developments may focus on optimizing formulation compatibility and application techniques to further enhance performance while minimizing environmental impact.

References

- 1. - Ataman Kimya this compound [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. A 50-Week Real-Time Tracking [mdpi.com]

- 4. Biocidal Activity of Formaldehyde and Nonformaldehyde ... [pmc.ncbi.nlm.nih.gov]

- 5. Importance of Porins for Biocide Efficacy against ... [pmc.ncbi.nlm.nih.gov]

- 6. CAS # 55965-84-9 (96118-96-6), Kathon , 886 WT... - chemBlink Kathon [chemblink.com]

Comprehensive Application Notes and Protocols: Evaluating Kathon 886 Efficacy Against Mycobacterium chelonae

Introduction

Mycobacterium chelonae is a rapidly growing nontuberculous mycobacterium belonging to Runyon group IV, commonly found throughout the environment including sewage and tap water. This pathogen is of significant concern in industrial settings, particularly in metalworking fluid systems, where it can cause opportunistic infections in humans, including skin, soft tissue, and bone infections, especially after trauma or surgical procedures. The resilience of mycobacteria to conventional biocides presents a substantial challenge for maintaining microbial control in water-based industrial fluids. Kathon 886 MW, an isothiazolinone-based biocide, has been developed to address this challenge through its broad-spectrum antimicrobial activity. These application notes provide detailed protocols and efficacy data to assist researchers and industrial microbiologists in evaluating and implementing this compound for controlling M. chelonae contamination in various applications, with particular emphasis on metalworking fluid systems where this pathogen poses significant operational and health risks.

The clinical importance of M. chelonae has increased in recent years, with the bacterium being associated with healthcare-associated infections stemming from contaminated solutions, medical devices, and surgical procedures. Its environmental persistence and resistance profile make it particularly problematic in industrial contexts where water-based fluids are employed. Hypersensitivity pneumonitis (HP) outbreaks among metalworkers have been linked to mycobacterial contamination of metal removal fluids (MRFs), highlighting the importance of effective biocide strategies. This compound represents a formulation technology designed specifically to target these resilient microorganisms while maintaining compatibility with industrial fluid systems.

Chemical Properties and Specifications of this compound

Composition and Formulation

This compound MW is a potent antimicrobial formulation composed of two active isothiazolinone compounds that work synergistically to provide broad-spectrum protection against bacteria and fungi. The specific chemical composition includes 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) at 10.4% and 2-methyl-4-isothiazolin-3-one (MIT) at 3.7%, resulting in a total active ingredient concentration of 14.1%. The remaining formulation consists of magnesium ions (4.2-5.5%) as stabilizers and water to complete the formulation. This specific ratio of active components is engineered to maximize antimicrobial efficacy while maintaining chemical stability throughout the recommended shelf life of the product. The presence of magnesium salts in the formulation plays a crucial role in maintaining the stability of active ingredients during storage, preventing premature degradation that could compromise end-use efficacy [1].

Physicochemical Characteristics

The physicochemical properties of this compound MW contribute significantly to its handling characteristics and performance attributes. The product presents as an amber to gold, slightly viscous liquid with a mild, aromatic odor. It possesses a specific gravity of 1.29 at 25°C, corresponding to a density of approximately 10.8 pounds per gallon, making it denser than water. The formulation has a low pH (1-3) in its concentrated form, which contributes to its stability during storage. The viscosity of 16 centipoise at 25°C ensures reasonable flow characteristics for dispensing and dilution. This compound MW demonstrates excellent solubility in water and various polar solvents including methanol, ethanol, isopropyl alcohol, and acetic acid, while displaying insolubility in acetone. This solubility profile facilitates uniform distribution throughout water-based systems when properly applied [1].

Table: Physical and Chemical Properties of this compound MW

| Property | Specification | Conditions/Notes |

|---|---|---|

| Appearance | Amber to gold, slightly viscous liquid | Visual assessment |

| Odor | Mild, aromatic | Characteristic |

| Specific Gravity | 1.29 | @ 25°C |

| Density | 10.8 lb/gal | Calculated from specific gravity |

| pH | 1-3 | As supplied |

| Viscosity | 16 cps | @ 25°C |

| Solubility in Water | Soluble | Complete miscibility |

| Active Ingredients | 14.1% total | 10.4% CMIT + 3.7% MIT |

| Stability | >1 year at ambient temperatures | Maintained in original container |

Efficacy Data Against Mycobacterium chelonae

Quantitative Susceptibility Testing

The efficacy profile of this compound against Mycobacterium chelonae has been established through rigorous laboratory testing under controlled conditions. In studies examining mycobactericidal activity in metalworking fluid environments, this compound demonstrated concentration-dependent efficacy against M. chelonae and related mycobacterial species. One key study revealed that while many biocides were effective at low concentrations (<0.05%) against rapidly growing mycobacteria, one N/O-formal-based formulation containing this compound (CMI) showed reduced efficacy in the presence of organic soiling. This quenching effect was confirmed through HPLC measurements, highlighting the importance of accounting for organic load when determining application concentrations. The study further noted that methyloxazolidine-based biocidal preparations generally demonstrated superior efficacy against mycobacterial contaminants compared to other formulations [2].

The environmental resilience of M. chelonae presents particular challenges for eradication from industrial fluid systems. Research has shown that mycobacterial cells exhibit significantly greater resistance to biocides and antimicrobial compounds used for disinfection of metal removal fluids (MRFs) compared to gram-negative bacteria such as Pseudomonas pseudoalcaligenes. This intrinsic resistance necessitates higher biocide concentrations or longer contact times for effective control. Additionally, studies have demonstrated that an accurate assessment of M. chelonae susceptibility requires incorporating a biocide inactivation step following exposure to prevent overestimation of killing efficacy for short-term exposures. The interaction between MRF components and biocides represents another factor influencing efficacy, as cell suspensions in 5% MRF for 30 minutes rather than direct plating following biocide exposure increased the killing of mycobacterial cells [3].

Table: Efficacy of this compound and Comparator Biocides Against Mycobacterial Species

| Biocide Type | Effective Concentration | Mycobacterial Species | Conditions/Notes |

|---|---|---|---|

| Methyloxazolidine-based | <0.05% | M. chelonae, M. immunogenum | Most effective in preservation tests |

| Triazine-based | <0.05% | M. chelonae, M. immunogenum | Effective in absence of organic soiling |

| N/O-formal-based (with this compound) | Variable | M. chelonae | Efficacy reduced by organic soiling |

| Synergex Premier | >90% killing in 6h | M. immunogenum | Requires high cell density consideration |

| Preventol CMK | >90% killing in 6h | M. immunogenum | Phenolic biocide |

| Dicyclohexylamine | >90% killing in 6h | M. immunogenum | Corrosion inhibitor with antimicrobial properties |

Factors Influencing Efficacy

Multiple factors significantly influence the practical efficacy of this compound against M. chelonae in operational environments. Organic soiling has been identified as a critical factor that can quench the activity of isothiazolinone biocides, including this compound. This effect was demonstrated in laboratory studies where the presence of organic matter reduced efficacy, necessitating higher treatment concentrations or more frequent application in heavily soiled systems. The pH environment also plays a crucial role in determining biocide performance. This compound maintains stability across a wide pH range (3.0-9.2) in both water and metalworking fluid systems; however, its stability and performance are optimized at lower pH values. For systems operating at pH greater than 9.5, thorough evaluation of biological efficacy and chemical stability is strongly recommended prior to implementation [1].